Cas no 2171949-67-8 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentyl}acetic acid)
2171949-67-8 structure
Product Name:2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentyl}acetic acid
CAS-nummer:2171949-67-8
MF:C27H32N2O5
MW:464.553387641907
CID:6213760
PubChem ID:165555697
Update Time:2025-10-23
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentyl}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentyl}acetic acid
- 2171949-67-8
- EN300-1543404
- 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid
-
- Inchi: 1S/C27H32N2O5/c1-27(2,15-24(30)28-23-13-7-8-17(23)14-25(31)32)29-26(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,7-8,13-16H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChI-sleutel: IUKSGTDHPLUTCK-UHFFFAOYSA-N
- LACHT: O=C(CC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCC1CC(=O)O
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 9
- Complexiteit: 731
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 105Ų
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentyl}acetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1543404-0.05g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-0.1g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-0.25g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-0.5g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-1.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-2.5g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-5.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-10.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1543404-50mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1543404-100mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopentyl}acetic acid |
2171949-67-8 | 100mg |
$2963.0 | 2023-09-25 |
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentyl}acetic acid Gerelateerde literatuur
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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